molecular formula C13H14FN3 B8333436 6-Fluoro-2-piperazin-1-yl-quinoline

6-Fluoro-2-piperazin-1-yl-quinoline

Cat. No.: B8333436
M. Wt: 231.27 g/mol
InChI Key: IBVCJGRRJMYNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-piperazin-1-yl-quinoline is a useful research compound. Its molecular formula is C13H14FN3 and its molecular weight is 231.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14FN3

Molecular Weight

231.27 g/mol

IUPAC Name

6-fluoro-2-piperazin-1-ylquinoline

InChI

InChI=1S/C13H14FN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2

InChI Key

IBVCJGRRJMYNLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound may be prepared by treatment of 4-(6-fluoroquinolin-2-yl)piperazine-1-carbaldehyde of Step E with 4M sulfuric acid.
Name
4-(6-fluoroquinolin-2-yl)piperazine-1-carbaldehyde
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-6-fluoroquinoline (6.8 g, 37.4 mmol) in N,N-dimethylformamide (200 ml) in a round-bottomed flask was added potassium carbonate (10.4 g, 75.2 mmol) and piperazine (19.2 g, 222.9 mmol) at room temperature. After heating the contents to 130° C. for 5 hours, the reaction mixture was concentrated under vacuum to a minimum volume and then quenched with water (300 ml) and extracted with dichloromethane (3×200 ml). The combined organic layers were washed with brine (100 ml), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude material was purified by silica gel chromatography using 1-2.5% methanol in dichloromethane to elute. The product containing fractions were combined and concentrated to afford 6-fluoro-2-(piperazin-1-yl)quinoline as a brown solid (4.5 g, 52%); (ES, m/z): [M+H]+ 232; 1H NMR (300 MHz, CDCl3): δ 7.86 (d, J=9.3 Hz, 1H), 7.62-7.72 (m, 1H), 7.32-7.36 (m, 1H), 7.24-7.29 (m, 1H), 7.01 (d, J=9.3 Hz, 1H), 3.73 (t, J=5.1 Hz, 4H), 3.05 (t, J=5.1 Hz, 4H).
Quantity
6.8 g
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10.4 g
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19.2 g
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reactant
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Quantity
200 mL
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solvent
Reaction Step One

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